6,7-Dihydro-1H-azepin-2(5H)-one

描述

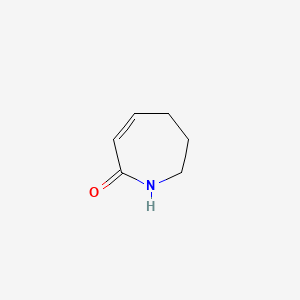

6,7-Dihydro-1H-azepin-2(5H)-one, also widely known as ε-caprolactam, is a seven-membered heterocyclic compound. Its structure consists of a seven-membered ring containing one nitrogen atom and a carbonyl group, making it a lactam. The partial saturation of the ring provides a balance of stability and reactivity, rendering it a valuable intermediate in organic synthesis. One of the most established methods for its industrial synthesis is the Beckmann rearrangement of cyclohexanone (B45756) oxime. oup.comnih.govgoogle.com This process is central to the production of caprolactam and has been the subject of extensive research to improve efficiency and sustainability, for instance, by using ionic liquids as catalysts. oup.comrsc.org

属性

IUPAC Name |

1,2,3,4-tetrahydroazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-4-2-1-3-5-7-6/h2,4H,1,3,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDYEWHHLLKNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339641 | |

| Record name | 1,5,6,7-Tetrahydro-2H-azepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228-79-7 | |

| Record name | 1,5,6,7-Tetrahydro-2H-azepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6,7-tetrahydro-1H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6,7 Dihydro 1h Azepin 2 5h One and Its Derivatives

Classical Approaches to Azepinone Synthesis

Classical methods for the formation of the azepinone ring system often rely on the cyclization of acyclic precursors that already contain the necessary carbon and nitrogen atoms.

Cyclization Reactions of Precursors

Cyclization reactions represent a direct and fundamental approach to the synthesis of 6,7-Dihydro-1H-azepin-2(5H)-one and its derivatives. These methods involve the formation of the seven-membered ring from a linear precursor through the creation of a new carbon-nitrogen bond.

A key strategy in the synthesis of azepinones is the intramolecular cyclization driven by a nucleophilic attack. In a recently developed method, stable tertiary enamides containing a formyl group undergo an efficient intramolecular cyclic condensation. This reaction, catalyzed by a Lewis acid such as boron tribromide (BBr₃) with an additive like phosphorus pentoxide (P₂O₅), proceeds under mild conditions to yield 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives in high yields, ranging from 71–96%. nih.gov The probable mechanism involves the nucleophilic addition of the enamide to the aldehyde, followed by a deprotonation and dehydration cascade to form the cyclic product. nih.gov This approach has been successfully applied to the synthesis of the core structure of the natural product lennoxamine. nih.gov

Another example of nucleophilic ring closure is the copper-mediated intramolecular nucleophilic attack of an organocopper center at a C-C triple bond. This has been utilized in the synthesis of annulated azepines from alkynyl imines. acs.org

A well-established classical method for synthesizing this compound involves the reaction of 2-cyclohexenone with ammonia (B1221849) or primary amines in an acidic medium. This reaction is a prime example of an acid-catalyzed cyclization. The mechanism initiates with the nucleophilic attack of ammonia on the α,β-unsaturated ketone of 2-cyclohexenone. The presence of an acid catalyst facilitates the subsequent ring closure, leading to the formation of the seven-membered lactam ring. The resulting product is typically purified by distillation or recrystallization.

Similarly, acid-catalyzed intramolecular cyclization of other precursors, such as those derived from condensed cyclohexanone (B45756) aliphatic acids, can be employed to form cyclic ketones, which are related structures. youtube.com The use of an acid catalyst is crucial in these transformations for the activation of the carbonyl group, making it more susceptible to nucleophilic attack and promoting the subsequent cyclization.

Diazotization-Elimination Routes

Diazotization-elimination reactions provide another pathway to azepine derivatives. This method typically involves the treatment of a primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. d-nb.info While these intermediates are often used in Sandmeyer or Schiemann reactions to introduce halides, they can also be involved in ring expansion or cyclization reactions. For instance, the reaction of β-amino alcohols with sodium nitrite in acetic acid, a process known as the Tiffeneau-Demjanov rearrangement, proceeds through the diazotization of the amine group, followed by a rearrangement that can lead to ring-expanded carbonyl compounds. libretexts.org Azo coupling with a diazonium salt has also been used as a key step in the synthesis of 1-deazaguanine, showcasing the versatility of diazonium intermediates in the formation of heterocyclic systems. masterorganicchemistry.com

Ring Expansion Strategies for Azepinone Formation

Ring expansion strategies are powerful methods for the synthesis of azepinones, offering an alternative to the cyclization of linear precursors. These methods typically involve the rearrangement of a smaller, more readily available cyclic system, such as a six-membered ring, into the desired seven-membered azepinone.

Rearrangement Reactions

Several name reactions are central to the synthesis of azepinones via ring expansion, with the Beckmann and Schmidt rearrangements being particularly prominent.

The Beckmann rearrangement is the acid-induced conversion of an oxime to an amide. unica.it This reaction has been widely used in the synthesis of various lactams. For example, the synthesis of 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines has been achieved using a Beckmann rearrangement as a key step. acs.org The mechanism involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the group anti to the leaving group, which breaks the C-C bond and forms a new C-N bond, thus expanding the ring. wikipedia.org A mechanochemical approach to the Beckmann rearrangement has also been developed, providing an eco-friendly route to amides like ε-caprolactam, a commercially important azepinone. libretexts.org

The following table summarizes examples of Beckmann rearrangements for the synthesis of amides:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Hydroxyacetophenone oxime | Amberlyst 15, acetic acid, reflux | Paracetamol | 66.7% | unica.it |

| 4-Hydroxyacetophenone oxime | Ammonium (B1175870) persulfate, DMSO, 1,4-dioxane, 100°C | Paracetamol | Good | unica.it |

| Acetophenone (B1666503) oxime | p-Tosyl imidazole, grinding | Acetanilide | 91% | libretexts.org |

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. nih.gov This reaction provides a direct route to amides from ketones. The mechanism begins with the protonation of the ketone, followed by the nucleophilic addition of the azide (B81097) to the carbonyl carbon. nih.govnih.gov Subsequent rearrangement with the expulsion of nitrogen gas leads to the formation of a nitrilium ion, which is then hydrated to yield the amide. nih.govnih.gov This method is particularly useful for the synthesis of cyclic amides (lactams) from cyclic ketones. nih.gov

The Tiffeneau-Demjanov rearrangement is another valuable ring expansion reaction. It involves the treatment of a β-amino alcohol with nitrous acid, leading to the formation of a ring-expanded ketone. libretexts.org The reaction proceeds through the formation of an unstable diazonium ion, which then undergoes rearrangement with the migration of a carbon-carbon bond to expand the ring. libretexts.org

More recent developments include rhodium(II)-catalyzed ring expansion and rearrangement reactions of azavinyl carbenes, which can lead to the formation of substituted enaminones. Additionally, a palladium-catalyzed ring expansion strategy involving the cross-dimerization of three-membered aza-heterocycles with strained ring ketones has been developed for the synthesis of diverse N-heterocycles, including 3-benzazepinones.

Beckmann Rearrangement of Ketoximes to Lactams

The Beckmann rearrangement is a cornerstone in the industrial production of caprolactam from cyclohexanone oxime. wikipedia.orgnumberanalytics.com This acid-catalyzed reaction transforms an oxime into an amide, or in the case of cyclic oximes, a lactam. wikipedia.org The archetypal reaction is the conversion of cyclohexanone to caprolactam. wikipedia.org

The process is typically catalyzed by strong acids such as sulfuric acid, oleum, polyphosphoric acid, and hydrogen fluoride (B91410). wikipedia.orggoogle.com In commercial settings, sulfuric acid is frequently employed, leading to the formation of ammonium sulfate (B86663) as a byproduct upon neutralization. wikipedia.org To mitigate the environmental impact of using stoichiometric amounts of strong acids, significant research has been dedicated to developing milder and more recyclable catalytic systems. oup.com

Recent advancements have explored the use of Lewis acidic ionic liquids as catalysts, which have demonstrated high activity and allow for the reaction to proceed under very mild conditions. oup.com Another approach involves using cyanuric chloride with zinc chloride as a co-catalyst, which enables a catalytic Beckmann rearrangement. wikipedia.org

Table 1: Catalysts and Conditions for Beckmann Rearrangement

| Catalyst System | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Concentrated Sulfuric Acid | High temperature | Established industrial process | wikipedia.org |

| Oleum | 85° to 125° C | Improved caprolactam quality | google.com |

| Lewis Acidic Ionic Liquids | Room temperature | Mild conditions, catalyst recycling | oup.com |

The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org

Schmidt Rearrangement

The Schmidt reaction provides an alternative route to lactams from cyclic ketones by reacting them with hydrazoic acid in the presence of a strong acid. publish.csiro.auslideshare.net This rearrangement can be used to synthesize a variety of bicyclic lactams. publish.csiro.au The choice of acid can significantly influence the ratio of the resulting regioisomeric lactams, which arise from either alkyl or aryl group migration. publish.csiro.auresearchgate.net

For instance, the Schmidt reaction of 1-tetralone (B52770) using concentrated sulfuric acid predominantly yields the aryl-migration product, whereas using concentrated hydrochloric acid favors the alkyl-migration product. publish.csiro.au This highlights the tunability of the reaction to achieve desired isomers. The intramolecular version of the Schmidt reaction is a valuable tool for preparing natural products and other biologically relevant compounds containing nitrogen at a ring fusion position. nih.govnih.gov

Table 2: Influence of Acid on Schmidt Reaction of 1-Tetralone

| Acid Catalyst | Major Product | Isolated Yield | Reference |

|---|---|---|---|

| Concentrated Sulfuric Acid | Aryl-migration lactam | 75% | publish.csiro.au |

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a ring-expansion reaction that converts a 1-aminomethyl-cycloalkanol into a larger cycloketone upon treatment with nitrous acid. wikipedia.orgnumberanalytics.com This reaction proceeds through the formation of a diazonium salt, followed by a rearrangement. numberanalytics.com It provides a method for a one-carbon ring expansion of cycloalkanones. wikipedia.org

This rearrangement is particularly useful for the synthesis of five, six, and seven-membered rings. wikipedia.org While direct application to the synthesis of this compound is less common than the Beckmann rearrangement, it represents a viable pathway for creating substituted azepinone frameworks from corresponding cyclohexanone derivatives. The reaction was discovered in two stages, with initial work by Nikolai Demyanov on aminomethylcycloalkanes and later expansion of its scope by Marc Tiffeneau. wikipedia.orgsynarchive.comslideshare.net

Aza-Claisen Rearrangement

The Aza-Claisen rearrangement is a oup.comoup.com-sigmatropic rearrangement that is a powerful tool for carbon-nitrogen bond formation with high regio- and stereoselectivity. numberanalytics.comnumberanalytics.com This reaction has been effectively utilized in the synthesis of complex nitrogen-containing molecules, including azepine derivatives. numberanalytics.com

A notable application involves the thermal 3-aza-Claisen rearrangement of N-allyl ynamides to produce α-allyl imidates. researchgate.net A subsequent palladium-catalyzed Overman rearrangement can then lead to the formation of azapin-2-ones. researchgate.net Furthermore, a catalyzed aromatic aza-Claisen rearrangement followed by ring-closing metathesis has been developed to synthesize azepine- and azocine-annulated heterocycles in excellent yields. researchgate.net This methodology demonstrates the versatility of the aza-Claisen rearrangement in constructing the core structure of azepinone derivatives. researchgate.netresearchgate.net

Retro-Aldol Reaction Pathways

The retro-aldol reaction is the reverse of the aldol (B89426) condensation and involves the cleavage of a β-hydroxy carbonyl compound or an α,β-unsaturated carbonyl compound to form two smaller carbonyl fragments. khanacademy.orgyoutube.com In the context of synthesis, a retro-aldol disconnection is a useful strategy in retrosynthetic analysis to identify simpler starting materials. youtube.com

For the synthesis of this compound, a retro-aldol thought process can be applied to its precursors. For example, if a substituted cyclohexenone is a precursor to the azepinone ring via a reaction like Michael addition of an amine followed by cyclization, a retro-aldol disconnection of the cyclohexenone can simplify the synthetic problem. youtube.com This pathway is more of a conceptual tool in planning the synthesis rather than a direct synthetic step in the forward direction.

Cascade and Tandem Reactions

Cascade and tandem reactions offer an efficient approach to increase molecular complexity in a single synthetic operation, minimizing waste and purification steps.

Successive Ring Expansion (SuRE) Methodologies

The Successive Ring Expansion (SuRE) strategy is a powerful iterative method for the synthesis of medium-sized and macrocyclic lactams. rsc.orgnih.gov This methodology involves the N-acylation of a lactam, followed by a protecting group cleavage that triggers a spontaneous ring expansion. rsc.org A key feature of the SuRE method is that the ring-expanded product can undergo further iterations of the same sequence, allowing for a controlled and stepwise enlargement of the lactam ring. rsc.orgnih.gov

Recently, the scope of the SuRE method has been broadened to include "unreactive" lactams that fail to undergo N-acylation under standard conditions. rsc.orgresearchgate.net New protocols have been developed to overcome this limitation, expanding the range of accessible macrocyclic lactams. rsc.orgrsc.org This method has also been successfully applied to the ring expansion of highly functionalized "reactive" lactams derived from iminosugars. rsc.orgrsc.org

A related approach is the Conjugate Addition/Ring Expansion (CARE) cascade, where N-acylation of a lactam with an acryloyl derivative generates a Michael acceptor that can undergo conjugate addition with a primary amine, leading to a ring expansion cascade. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1′-Carbonyldiimidazole |

| 1-tetralone |

| 2-cyclohexenone |

| 3-aminopropyl silica (B1680970) gel |

| This compound |

| Acetic acid |

| Acryloyl chloride |

| Alkyl azides |

| Allyl vinyl amines |

| Ammonia |

| Ammonium sulfate |

| Benzene (B151609) |

| Benzyl alcohol |

| Caprolactam |

| Chloroform |

| Cyanuric chloride |

| Cyclohexane |

| Cyclohexanone |

| Cyclohexanone oxime |

| Dichloromethane |

| Ethyl acetate |

| Ethyl orthoformate |

| Hydrazoic acid |

| Hydrogen fluoride |

| Hydrogen peroxide |

| Isobutyraldehyde |

| Lewis acidic ionic liquids |

| Lithium aluminum hydride |

| Methyl propiolate |

| N-allyl ynamides |

| Nitrous acid |

| Oleum |

| P2O5 |

| Paracetamol |

| PCl5 |

| Phenylazide |

| Polyphosphoric acid |

| Potassium permanganate |

| Pyridine |

| Sodium borohydride |

| Sulfuric acid |

| Thionyl chloride |

| Toluene |

Conjugate Addition/Ring Expansion (CARE) Cascade Reactions

While specific examples of Conjugate Addition/Ring Expansion (CARE) cascade reactions for the direct synthesis of this compound were not prominently detailed in the provided search results, the principles of cascade reactions are relevant. Cascade reactions, which involve a series of intramolecular transformations, offer an efficient route to complex molecules from simple starting materials in a single operation. A related concept is the photochemical generation of a 2-aryloxyaryl nitrene, which can undergo a [2+1] annulation followed by a ring expansion and water addition cascade to form azepinone derivatives. dntb.gov.uaresearchgate.netaalto.fi This metal-free approach highlights the potential for cascade strategies in synthesizing these frameworks. dntb.gov.uaresearchgate.netaalto.fi

Multi-Component and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency and atom economy in constructing complex molecular architectures like azepinones. These methods combine multiple starting materials in a single reaction vessel, avoiding the isolation of intermediates. nih.govmdpi.com

An acid-catalyzed pseudo three-component synthesis has been developed to create coumarin-annulated azepines. This method involves the sequential condensation of 3-amino-4-hydroxycoumarin with two equivalents of a substituted acetophenone. rsc.org The proposed mechanism involves the formation of an enamine intermediate, which then undergoes intramolecular addition to the coumarin (B35378) ring, followed by dehydration and isomerization to yield the final azepine product. rsc.org

Another example is the one-pot, three-component condensation of an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, catalyzed by triethylamine, to produce novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. mdpi.com Furthermore, a pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives has been achieved from 2,3-diaminomaleonitrile, a ketone, an isocyanide, and water in the presence of p-toluenesulfonic acid. researchgate.net

These examples underscore the power of multi-component and one-pot strategies in generating diverse azepine-related structures.

Catalytic Approaches in Azepinone Synthesis

Catalysis, particularly using transition metals, plays a pivotal role in the synthesis of azepinones, offering mild and efficient pathways to these seven-membered heterocycles. researchgate.net

Transition-Metal-Catalyzed Reactions

Transition metals such as palladium, rhodium, and copper are frequently employed to catalyze the formation of azepinone rings. researchgate.netnih.gov These catalysts facilitate various bond-forming reactions, leading to the desired cyclic structures.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the construction of azepinone derivatives. The Suzuki-Miyaura coupling, for instance, has been utilized in the synthesis of 3-substituted azepinones. lookchem.com This reaction typically involves the coupling of an organoboron compound with an organic halide. In one approach, a vinyl bromide intermediate was coupled with an arylboronic acid to introduce an aryl substituent, which was then further elaborated to the azepinone core. lookchem.com

A palladium-catalyzed cascade reaction of 2'-acetyl-[1,1'-biphenyl]-2-carbonitriles with arylboronic acids has also been developed to synthesize 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines. nih.gov

| Catalyst System | Reactants | Product | Reference |

| Pd(PPh₃)₄ | Vinyl bromide, Arylboronic acid | 3-Aryl substituted azepinone precursor | lookchem.com |

| Palladium catalyst | 2'-Acetyl-[1,1'-biphenyl]-2-carbonitrile, Arylboronic acid | 5-Arylidene-7-aryl-5H-dibenzo[c,e]azepine | nih.gov |

Intramolecular Heck Coupling

The intramolecular Heck reaction is a powerful tool for constructing cyclic compounds, including azepinones. researchgate.netwikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.orglibretexts.org The intramolecular nature of the reaction often leads to high regioselectivity and efficiency. libretexts.org

The intramolecular Heck reaction has been used to create various heterocyclic systems and can be employed to generate tertiary and quaternary stereocenters. chim.it The reaction proceeds through oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the cyclic product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligands and reaction conditions can influence the stereochemical outcome of the reaction. chim.it

| Reaction Type | Key Features | Application | Reference |

| Intramolecular Heck Reaction | Pd-catalyzed cyclization of halo-alkenes | Synthesis of carbocycles and heterocycles | researchgate.netwikipedia.org |

| Asymmetric Intramolecular Heck | Use of chiral ligands to induce enantioselectivity | Synthesis of chiral heterocycles | libretexts.orgchim.it |

C-H/C-C/C-N Activation Reactions

The direct activation of C-H, C-C, and C-N bonds represents a highly atom-economical and efficient strategy for synthesizing complex molecules. Rhodium-catalyzed C-C bond activation of aminocyclopropanes has been developed as a modular route to azepines. acs.orgnih.gov In this process, a rhodacyclopentanone intermediate is formed under a carbon monoxide atmosphere, which then undergoes intramolecular C-H metalation of a tethered N-aryl or N-vinyl group to construct the azepine ring system. acs.orgnih.gov This method is notable for being a byproduct-free heterocyclization. acs.org

Palladium-catalyzed ring-expansion reactions of 2-vinylpyrrolidines with aryl isocyanates provide a regioselective route to 1,3-diazepin-2-ones, which are seven-membered ring heterocycles. nih.gov This transformation involves the activation and cleavage of a C-N bond in the isocyanate and formation of new C-N and C-C bonds.

| Catalyst | Starting Materials | Key Transformation | Product | Reference |

| Rhodium(I) complex | Aminocyclopropane | Carbonylative C-C bond activation and C-H functionalization | Azepine | acs.orgnih.gov |

| Pd₂(dba)₃·CHCl₃ / dppp | 2-Vinylpyrrolidine, Aryl isocyanate | Ring-expansion via C-N bond activation | 1,3-Diazepin-2-one | nih.gov |

Metathesis Reactions (e.g., Alkyne-Carbonyl Metathesis)

Metathesis reactions have become a powerful tool for carbon-carbon bond formation. While olefin metathesis is widely recognized, alkyne-carbonyl metathesis offers a unique pathway to α,β-unsaturated carbonyl compounds, which are precursors to cyclic structures like azepinones.

The mechanism of alkyne-carbonyl metathesis typically involves a [2+2] cycloaddition between a carbonyl group and an alkyne, catalyzed by a Lewis acid. This cycloaddition forms a highly unstable oxetene intermediate, which then undergoes an electrocyclic ring-opening to yield the α,β-unsaturated carbonyl product. This transformation is enthalpically driven, relying on the thermodynamic stability of the final product. Iron(III) chloride (FeCl₃) has been reported as a cheap, non-toxic catalyst for intramolecular alkyne-carbonyl metathesis, successfully yielding nine-membered rings like 6,7-dihydro-5H-dibenzo[c,e]azonines from biaryl substrates containing both alkyne and acetal (B89532) functionalities. acs.org This demonstrates the utility of the method for constructing medium-to-large heterocyclic rings under mild conditions. acs.orgrsc.org

A related and highly versatile strategy for forming cyclic compounds is Ring-Closing Metathesis (RCM). RCM utilizes the intramolecular metathesis of two terminal alkenes to form a cycloalkene and a volatile byproduct, typically ethylene (B1197577), which drives the reaction to completion. nih.gov This method is exceptionally effective for synthesizing rings of various sizes, including the 5- to 7-membered rings common in pharmaceuticals. nih.gov Ruthenium-based catalysts, such as Grubbs catalysts, are frequently employed due to their high functional group tolerance, enabling the synthesis of complex heterocycles containing oxygen and nitrogen. nih.govrsc.org

Research Findings on Metathesis Reactions

| Metathesis Type | Catalyst/Reagents | Key Feature/Mechanism | Example Product Class | Reference |

|---|---|---|---|---|

| Alkyne-Carbonyl Metathesis | FeCl₃ | Lewis acid-catalyzed [2+2] cycloaddition followed by electrocyclic ring-opening. | 6,7-Dihydro-5H-dibenzo[c,e]azonines | acs.org |

| Ring-Closing Metathesis (Olefin) | Grubbs Catalysts (Ru-based) | Intramolecular exchange of alkene groups, driven by ethylene removal. | 5-30 membered heterocycles | nih.govrsc.org |

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a green and powerful method for organic synthesis, enabling reactions under mild conditions. Several photocatalytic strategies have been developed for the synthesis of azepine and azepinone frameworks.

One notable approach involves the visible-light-mediated dearomative ring expansion of aromatic N-ylides. chinesechemsoc.org This method allows for the construction of both monocyclic and polycyclic azepines in high yields from readily available N-heteroarenes in a straightforward two-step process. chinesechemsoc.org Another innovative, metal-free photochemical method utilizes the generation of a 2-aryloxyaryl nitrene from an azide precursor under blue light irradiation. chinesechemsoc.org This is followed by a cascade of [2+1] annulation, ring expansion, and water addition to furnish azepinone derivatives. chinesechemsoc.org This process highlights the potential of photochemical methods to create complex heterocyclic scaffolds without the need for transition metal catalysts. chinesechemsoc.org

Furthermore, visible-light-induced photoredox catalysis has been applied to the functionalization of enamides, which are key precursors for azepinones. nih.gov These reactions demonstrate the versatility of photocatalysis in building and modifying nitrogen-containing heterocyclic rings. nih.govrsc.org

Overview of Photocatalytic Methods for Azepinone Synthesis

| Method | Starting Materials | Conditions | Key Transformation | Reference |

|---|---|---|---|---|

| Dearomative Ring Expansion | Aromatic N-ylides | Visible Light, Organic Base (DBU or TMG) | Photochemical rearrangement and expansion of an aromatic ring. | chinesechemsoc.org |

| Photochemical Cascade | 2-Aryloxyaryl azides | Blue Light, Brønsted Acid | Nitrene generation, [2+1] annulation, and ring expansion. | chinesechemsoc.org |

| Organophotocatalysis | Alkenes, Ammonium Salts, Unsaturated Carbonyls | Visible Light, Organophotocatalyst | [1+2+3] strategy for one-step synthesis of 2-piperidinones (related six-membered rings). |

Organocatalytic Approaches (e.g., Proline-catalyzed reactions)

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. Proline and its derivatives are among the most powerful organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

While a direct proline-catalyzed synthesis of this compound is not extensively documented, the principles of proline catalysis are readily applicable to the synthesis of related nitrogen heterocycles. For instance, chiral diphenylprolinol derivatives have been used to catalyze the asymmetric aza-Michael/aldol cascade reaction between 2-aminobenzaldehydes and α,β-unsaturated aldehydes, producing chiral 1,2-dihydroquinolines with excellent enantioselectivity. researchgate.net This demonstrates the power of organocatalytic cascades in constructing complex heterocyclic structures in a single pot. researchgate.netresearchgate.net Similarly, organocatalytic strategies have been employed for the diastereoselective synthesis of diazoaryl-benzo[b]azepine derivatives. nih.gov These reactions showcase the potential of using organocatalysts to control the stereochemistry of azepine ring systems. The fundamental reaction mechanisms, such as enamine activation of a ketone or aldehyde followed by reaction with an electrophile, provide a clear blueprint for the potential development of organocatalytic routes to chiral azepinone derivatives.

Selected Organocatalytic Syntheses of N-Heterocycles

| Catalyst Type | Reaction Type | Activation Mode | Product Class | Reference |

|---|---|---|---|---|

| (S)-Proline | Aldol Reaction | Enamine Catalysis | β-Hydroxy ketones | |

| Diphenylprolinol Derivatives | Aza-Michael/Aldol Cascade | Iminium/Enamine Catalysis | 1,2-Dihydroquinolines | researchgate.net |

| Quinine-derived Squaramide | Friedel-Crafts Alkylation | Bifunctional Catalysis | 6-Trifluoromethyl-substituted 7,8-dihydrochromen-6-ol |

Biocatalytic Synthesis of Azepinones

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under environmentally benign conditions. This approach is particularly promising for the synthesis of compounds like ε-caprolactam and its precursors.

Enzymatic Conversion Pathways (e.g., Ammonia Lyases)

A direct biocatalytic route to this compound has been described using enzymes with ammonia lyase activity. This process involves the elimination of ammonia from α-amino-ε-caprolactam (ACL), a cyclic derivative of the amino acid lysine (B10760008). The reaction is catalyzed by ammonia lyases (EC 4) and proceeds under mild, aqueous conditions. This enzymatic elimination reaction forms the carbon-carbon double bond found in the target molecule with high specificity.

This biocatalytic product, 6,7-DAO, can then be further converted into the industrially valuable monomer ε-caprolactam through enzymatic reduction. This second step is accomplished by biocatalysts with enone reductase activity (part of the Oxidoreductases, EC 1.3), which selectively reduce the C=C double bond.

This two-step enzymatic pathway, from a lysine derivative to ε-caprolactam via the this compound intermediate, represents a potentially sustainable and green alternative to traditional chemical synthesis routes. Other related research has focused on producing ε-caprolactam precursors from lysine using enzymes like lysine oxidase.

Enzymatic Pathway to this compound

| Step | Substrate | Enzyme Class (EC Number) | Transformation | Product | Reference |

|---|---|---|---|---|---|

| 1 | α-Amino-ε-caprolactam (ACL) | Ammonia Lyase (EC 4) | Ammonia Elimination | This compound | |

| 2 | This compound | Enone Reductase (EC 1.3) | C=C Bond Reduction | ε-Caprolactam |

Electrochemical Synthesis Methods

Electrochemical synthesis provides a powerful and sustainable alternative to conventional methods that rely on chemical oxidants or reductants. By using electricity as a "reagentless" driving force, these methods can minimize waste and often proceed under mild conditions.

Dehydrogenative Ring Expansion Mechanisms

The synthesis of medium-sized lactams, including azepinone structures, via electrochemical ring expansion has been demonstrated as a viable and innovative strategy. chinesechemsoc.orgnih.gov One such mechanism proceeds through a remote amidyl radical migration that induces the cleavage of a C-C bond, followed by a single-electron oxidation to facilitate ring expansion. chinesechemsoc.orgnih.gov

This protocol has been successfully applied to the synthesis of highly functionalized 8- to 11-membered lactams starting from commercially available benzocyclic ketones and amides. chinesechemsoc.org The process is initiated by the electrochemical generation of an amidyl radical, which then undergoes a unique ring-expansion cascade. This method avoids the need for external chemical oxidants and shows excellent tolerance for a wide range of functional groups on the substrates. nih.govchinesechemsoc.orgnih.gov The ability to perform these reactions on a gram scale and in a one-pot fashion underscores the practical utility of this electrochemical approach for accessing complex lactam architectures. chinesechemsoc.org While direct application to this compound from a six-membered precursor via this specific mechanism is a subject for further research, the established principles of electrochemical dehydrogenative C-N coupling and ring expansion provide a strong foundation for future developments in azepinone synthesis. chinesechemsoc.org

Principles of Electrochemical Ring Expansion for Lactams

| Method | Key Intermediate | Mechanism | Advantages | Reference |

|---|---|---|---|---|

| Electrochemical Dehydrogenative Ring Expansion | Amidyl Radical | Remote amidyl radical migration followed by C-C bond cleavage and single-electron oxidation. | External oxidant-free, high functional group tolerance, scalable, mild conditions. | chinesechemsoc.orgnih.gov |

Annulation Reactions (e.g., [6+1] Annulation of Ynenitriles)

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, represent a powerful strategy for the construction of cyclic compounds, including the seven-membered ring system of this compound, commonly known as ε-caprolactam. Among these methods, the [6+1] annulation of ynenitriles has emerged as a notable, albeit specialized, approach for synthesizing derivatives of the azepine core structure. This strategy involves the reaction of a six-atom component (the ynenitrile) with a single-atom component to form the seven-membered ring.

A key example of this methodology is the hafnium-catalyzed [6+1] annulation of N-tethered ynenitriles with Reformatsky reagents. While this method does not directly produce the parent this compound, it provides a route to highly functionalized 3-amino-2,7-dihydro-1H-azepine-4-carboxylate derivatives. The reaction proceeds through the formation of a Blaise intermediate, which then undergoes a hafnium-catalyzed intramolecular cyclization. This process demonstrates the feasibility of constructing the azepine ring through a [6+1] cycloaddition pathway, highlighting its potential for creating a variety of substituted caprolactam analogs.

The general scheme for this hafnium-catalyzed [6+1] annulation is depicted below:

Scheme 1: Hafnium-Catalyzed [6+1] Annulation of N-Tethered Ynenitriles

Detailed research has explored the scope and limitations of this reaction, with various substituents on the ynenitrile and different Reformatsky reagents being investigated to optimize yields and explore the diversity of the resulting azepine derivatives.

Below is a table summarizing the results for the synthesis of various 3-amino-2,7-dihydro-1H-azepine-4-carboxylate derivatives using this [6+1] annulation methodology.

| Entry | Ynenitrile Substituent (R¹) | Reformatsky Reagent (R²) | Catalyst | Solvent | Yield (%) |

| 1 | Phenyl | Ethyl bromoacetate | Hf(OTf)₄ | Toluene | 85 |

| 2 | 4-Methoxyphenyl | Ethyl bromoacetate | Hf(OTf)₄ | Toluene | 82 |

| 3 | 4-Chlorophenyl | Ethyl bromoacetate | Hf(OTf)₄ | Toluene | 78 |

| 4 | 2-Thienyl | Ethyl bromoacetate | Hf(OTf)₄ | Toluene | 75 |

| 5 | Cyclohexyl | Ethyl bromoacetate | Hf(OTf)₄ | Toluene | 65 |

| 6 | Phenyl | t-Butyl bromoacetate | Hf(OTf)₄ | Toluene | 80 |

While the direct synthesis of this compound via the [6+1] annulation of ynenitriles has not been extensively reported, the successful synthesis of its derivatives underscores the potential of this annulation strategy. Further research may lead to modifications of this method, such as the use of different one-carbon synthons or alternative catalytic systems, to directly access the parent ε-caprolactam. Transition metal-catalyzed annulations, including those employing rhodium and palladium, are also prominent in the synthesis of various heterocyclic compounds and could potentially be adapted for the construction of the azepin-2-one ring system. mdpi.com For instance, rhodium-catalyzed processes have been utilized in the synthesis of other nitrogen-containing heterocycles through various annulation strategies. nih.govacs.org

Reactivity and Transformation of 6,7 Dihydro 1h Azepin 2 5h One

Fundamental Reaction Pathways

The core reactivity of 6,7-Dihydro-1H-azepin-2(5H)-one can be categorized into several fundamental pathways, including oxidation, reduction, and substitution reactions. These transformations alter the lactam ring or the functional groups attached to it, leading to a diverse array of derivatives.

Oxidation Reactions and Lactam Transformations

The oxidation of this compound can be achieved under various conditions, leading to the breakdown of the ring structure into smaller molecules. One significant transformation is the acid-catalyzed hydrolysis of the lactam. This ring-opening reaction produces ε-aminocaproic acid, the linear monomeric unit of Nylon 6. researchgate.netresearchgate.net Under acidic conditions, the amine group of the resulting ε-aminocaproic acid can be further protonated to a quaternary amine. researchgate.net

Wet oxidation processes, which employ high temperatures and pressures in the presence of an oxidant like oxygen gas, are effective in degrading caprolactam. rsc.org These conditions facilitate the breakdown of the organic structure into smaller, lower-molecular-weight carboxylic acids, such as acetic acid, formic acid, and oxalic acid. rsc.org Electrocatalytic oxidation has also been explored as a method for the advanced treatment of caprolactam-containing wastewater, effectively reducing its chemical oxygen demand (COD) and ammonia (B1221849) nitrogen content.

A key industrial process related to lactam transformation is the Beckmann rearrangement of cyclohexanone (B45756) oxime, which is the primary route for the commercial synthesis of caprolactam itself. chemicalmarketanalytics.com This acid-catalyzed rearrangement transforms the six-membered cyclohexanone ring into the seven-membered caprolactam ring. chemicalmarketanalytics.com

Table 1: Conditions for Wet Oxidation of Caprolactam

| Parameter | Condition/Value | Outcome | Source |

|---|---|---|---|

| Temperature | 250 °C | 76.6% COD Removal Rate | rsc.org |

| Time | 30 min | ||

| Oxygen Pressure | 1.7 MPa | ||

| Dilution Ratio | 10 | ||

| Temperature | 260 °C | 78.6% COD and 89.3% VSS Removal | rsc.org |

| Time | 60 min | ||

| Initial Oxygen Pressure | 1.3 MPa |

Reduction Reactions to Amine Derivatives

The lactam functionality of this compound can be reduced to the corresponding cyclic amine, azepane. This transformation is significant for the synthesis of various amine-based compounds. Nickel-catalyzed reductions have been shown to be effective for this purpose. For instance, the reduction of a 7-membered ring lactam using a nickel catalyst can yield azepane. Platinum-catalyzed reductions with hydrosilanes also provide a pathway for the efficient conversion of carboxamides to amines under mild conditions.

The reduction of lactams, including this compound, is a valuable method for accessing cyclic amines of varying ring sizes. These reactions often offer a milder alternative to traditional reducing agents.

Nucleophilic Substitution Reactions at the Lactam Nitrogen

The nitrogen atom in the lactam ring of this compound can act as a nucleophile, allowing for substitution reactions. N-substituted derivatives of caprolactam can be synthesized through various methods. One common approach involves the reaction of sodium ε-caprolactam with alkyl halides to produce N-alkylated derivatives. researchgate.net

Another important reaction is cyanoethylation, where acrylonitrile (B1666552) reacts with caprolactam in the presence of a basic catalyst. This reaction leads to the formation of N-(β-cyanoethyl)-ε-caprolactam. researchgate.net The nucleophilicity of the nitrogen can be influenced by the substituent. Electron-donating groups, such as a methyl group, increase the nucleophilicity of the nitrogen, which can be beneficial for subsequent reactions. Conversely, electron-withdrawing groups, like an acetyl group, decrease the nitrogen's nucleophilicity.

Table 2: Synthesis of N-Substituted ε-Caprolactam Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Type | Source |

|---|---|---|---|---|

| Sodium ε-caprolactam | Alkyl halides (e.g., R-X where X=Br, Cl) | N-Alkyl-ε-caprolactam | N-Alkylation | researchgate.net |

| ε-Caprolactam | Acrylonitrile | N-(β-cyanoethyl)-ε-caprolactam | Cyanoethylation | researchgate.net |

Pericyclic and Cycloaddition Reactions

Pericyclic and cycloaddition reactions represent a more advanced area of the reactivity of this compound and its derivatives, enabling the construction of complex polycyclic systems.

Photochemical Ring Contraction Processes

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com While this compound itself is not a typical diene or dienophile, its derivatives, specifically dihydro-1H-azepines, have been shown to participate in hetero-Diels-Alder reactions. semanticscholar.orgrsc.org

Enantiomerically pure 2,3-dihydro-1H-azepines, which can be synthesized from precursors related to caprolactam, undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. semanticscholar.orgrsc.org These reactions demonstrate the utility of the azepine scaffold, derived from the caprolactam structure, in constructing more complex heterocyclic systems. The reactivity in these cycloadditions is influenced by the substituents on the azepine ring, and the reactions proceed with high stereoselectivity and complete regioselectivity. semanticscholar.org This highlights a pathway where derivatives of this compound can be employed in sophisticated cycloaddition chemistry.

Functionalization and Derivatization Strategies

The modification of the this compound scaffold is essential for creating new molecules with tailored properties. Various synthetic strategies have been developed to introduce functional groups at different positions of the ring.

While a specific tandem ketone reduction and dehydration protocol for this compound is not explicitly described in the provided results, this two-step process is a fundamental transformation in organic synthesis. It would involve the initial reduction of the carbonyl group of a ketone-containing derivative of the azepinone to a secondary alcohol, followed by the elimination of water to form an alkene. This sequence would be a valuable tool for introducing unsaturation into the azepine ring or a substituent.

The carbonyl group and any incorporated alkene functionalities within derivatives of this compound are prime targets for nucleophilic attack. A computational study on the formation of azepinone derivatives suggests a pathway involving a ring-expansion followed by the regio-selective addition of water, which acts as a nucleophile. nih.gov This highlights the susceptibility of intermediates in azepinone synthesis to nucleophilic attack. In a different context, the synthesis of a complex fullerene derivative involves a tandem nucleophilic addition that regenerates the nitrogen-containing ring. acs.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. libretexts.orgnih.gov These reactions typically involve the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orguwindsor.ca This methodology has been widely applied to the synthesis of biaryls and other conjugated systems. nih.gov

The application of Suzuki coupling to derivatives of this compound would allow for the introduction of aryl or heteroaryl substituents. For instance, a bromo-substituted azepinone derivative could be coupled with an arylboronic acid to generate an aryl-substituted azepinone. The success of such reactions often depends on the choice of catalyst, ligands, and reaction conditions. uwindsor.caclaremont.edu Research has shown that even challenging substrates like aryl chlorides can participate in Suzuki couplings with the right catalytic system. uwindsor.ca The reaction is not only limited to aryl halides but has also been extended to other substrates like sulfonyl fluorides. claremont.edu

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partners | Catalyst/Ligand | Product Type | Reference |

| Aryl Halide + Arylboronic Acid | Pd(dppf)Cl2 | Biaryl | claremont.edu |

| 2-Azidoarylboronic Pinacolate Ester + Vinyl Triflate | Palladium Catalyst + Phosphine Ligands | 2-Alkenylaryl Azide (B81097) | nih.gov |

| 4-Tosyl-2(5H)-furanone + Boronic Acids | Palladium Catalyst | 4-Substituted 2(5H)-furanone | researchgate.net |

| Aryl Halides/Triflates + Boronic Acids | Palladium Catalyst | Biaryls | uwindsor.ca |

| Pyridine-2-sulfonyl fluoride (B91410) + (Hetero)aryl boronic acids/esters | Pd(dppf)Cl2 | 2-Arylpyridines | claremont.edu |

This table illustrates the versatility of palladium-catalyzed cross-coupling reactions in synthesizing a variety of functionalized organic molecules.

Cleavage of the Lactam Bond

The cleavage of the amide bond within the lactam ring of this compound, commonly known as ε-caprolactam, is a fundamental reaction that transforms the cyclic amide into its linear counterpart, 6-aminocaproic acid (6-ACA). This ring-opening reaction is of significant industrial importance, as 6-aminocaproic acid is a precursor for the synthesis of nylon 6. The process can be achieved through several methods, including acid-catalyzed hydrolysis, alkaline hydrolysis, and enzymatic catalysis.

The inherent strain in the seven-membered ring of ε-caprolactam, while less than that of smaller lactams, facilitates its ring-opening. researchgate.netnih.gov The cleavage reaction typically targets the C-N bond of the amide group. researchgate.net

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a widely employed method for the ring-opening of ε-caprolactam. researchgate.net Mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to facilitate this reaction. orgsyn.orggoogle.com The process involves heating the lactam in an aqueous acidic solution.

In a typical laboratory-scale synthesis, ε-caprolactam is boiled with a solution of concentrated hydrochloric acid and water for about an hour. orgsyn.org The resulting product is ε-aminocaproic acid hydrochloride, which can then be neutralized to yield the free amino acid. orgsyn.org The reaction can be accelerated by increasing the temperature. researchgate.net For instance, one procedure involves dissolving ε-caprolactam in 10% HCl and heating it to reflux until the starting material is fully consumed. google.com

Sulfuric acid is also effective for hydrolysis. google.com A process has been described where ε-caprolactam is mixed with water and sulfuric acid and heated. This forms ε-aminocaproic acid sulfate (B86663), which can be precipitated by cooling the reaction mixture. google.com

Alkaline Hydrolysis

The lactam bond can also be cleaved under basic conditions. Alkaline hydrolysis of ε-caprolactam has been demonstrated using alkali and alkaline earth hydroxides, such as barium hydroxide (B78521) (Ba(OH)₂). orgsyn.orggoogle.com One patented method describes the hydrolysis of ε-caprolactam using barium hydroxide octahydrate in a mixed solvent system of water and dimethylsulfoxide (DMSO). google.com The reaction is heated to around 98-102 °C and yields the barium salt of 6-aminocaproic acid. Bubbling carbon dioxide gas through the solution then precipitates insoluble barium carbonate, leaving the free 6-aminocaproic acid in solution, from which it can be crystallized with high purity and yield. google.com While effective, methods involving reagents like barium carbonate are sometimes avoided in applications requiring high purity for pharmaceutical use due to toxicity concerns. google.com

Enzymatic Hydrolysis

A more recent and greener approach to lactam cleavage is through enzymatic hydrolysis. Specific enzymes, known as caprolactamases, have been identified in microorganisms like Pseudomonas jessenii that can catalyze the hydrolysis of ε-caprolactam to 6-aminocaproic acid. nih.govrug.nlnih.gov This biocatalytic process is highly specific and occurs under mild conditions.

The caprolactamase from P. jessenii is a complex enzyme composed of two subunits, CapA and CapB. nih.govnih.gov A notable characteristic of this enzyme is its dependence on adenosine (B11128) triphosphate (ATP) for activity. nih.govnih.gov Quantum mechanical modeling has indicated that the direct hydrolysis of caprolactam is thermodynamically unfavorable, which explains the requirement for ATP to drive the reaction. nih.govnih.gov The reaction is also dependent on the presence of bicarbonate in the buffer. nih.govnih.gov The enzymatic reaction proceeds via the hydrolysis of the lactam ring to form 6-aminocaproic acid, which is the first step in the biodegradation pathway of caprolactam in these organisms. rug.nl

Table 1: Summary of Lactam Bond Cleavage Methods for this compound

| Method | Catalyst/Reagent | Key Conditions | Primary Product | Ref. |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | Reflux in aqueous solution | 6-Aminocaproic acid hydrochloride | orgsyn.orggoogle.com |

| Acid Hydrolysis | Sulfuric Acid (H₂SO₄) | Heating in aqueous solution | 6-Aminocaproic acid sulfate | google.com |

| Alkaline Hydrolysis | Barium Hydroxide (Ba(OH)₂) | Heating (98-102°C) in H₂O/DMSO | Barium salt of 6-aminocaproic acid | google.com |

| Enzymatic Hydrolysis | Caprolactamase (from P. jessenii) | ATP-dependent, bicarbonate buffer | 6-Aminocaproic acid | nih.govnih.gov |

Structure Reactivity Relationships and Mechanistic Investigations

Conformational Analysis of the Seven-Membered Ring System

The seven-membered ring of 6,7-Dihydro-1H-azepin-2(5H)-one is not planar and can adopt several conformations. The study of these conformations is crucial for understanding its reactivity and physical properties.

Non-Planar Conformations (Chair and Boat Forms)

The most stable conformation of ε-caprolactam is the chair form. researchgate.net This has been confirmed by various experimental techniques, including IR, NMR, and XRD, as well as by quantum calculations. researchgate.net The chair conformation is more stable because it minimizes steric repulsion between hydrogen atoms, with adjacent hydrogens being in staggered positions. researchgate.netlibretexts.org In contrast, the boat conformation is less stable and represents a transition state. researchgate.netlibretexts.org The boat form exhibits significant repulsion between the "flagpole" hydrogen atoms. libretexts.org

The energy barrier for the inversion of the most stable chair conformation has been calculated to be a free energy of ΔG‡ = 10.5 kcal/mol for caprolactam. researchgate.net This theoretical value is in excellent agreement with the experimental data of 10.3 kcal/mol. researchgate.net The boat conformation is considered energetically less favorable and incompatible with experimental observations. researchgate.net

While the chair form is the most stable, other non-planar conformations like the twist-boat (or skew-boat) exist. libretexts.org The twist-boat conformation is more stable than the pure boat form as it alleviates some of the steric strain between the flagpole hydrogens. libretexts.org

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Geometry and Tautomeric Energies

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. utep.edu DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to determine the optimized geometries and relative energies of different tautomers of lactams, including ε-caprolactam. ijcrt.org These calculations have shown that the lactam (amide) form is the more dominant and stable tautomer compared to the lactim (iminol) form. ijcrt.orgcostech.or.tz

The stability of tautomers can be influenced by the solvent. jocpr.com DFT calculations incorporating the Polarizable Continuum Model (PCM) have been used to study solvent effects. ijcrt.orgjocpr.com Generally, as the dielectric constant of the solvent increases, the relative energy of the isomers decreases due to stabilization by solvation. jocpr.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict molecular reactivity. wikipedia.orgyoutube.com The HOMO acts as an electron donor, and its energy is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, and its energy corresponds to electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. malayajournal.org For ε-caprolactam, FMO analysis helps in understanding its reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP) Studies

The Molecular Electrostatic Potential (MEP) map illustrates the electron density distribution around a molecule and is used to identify sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

For this compound, the MEP would show a negative potential around the carbonyl oxygen, making it a site for electrophilic attack, and positive potentials near the hydrogen atoms attached to the nitrogen and alpha-carbons, indicating sites for nucleophilic attack.

Calculation of Global Descriptor Parameters (Electronegativity, Chemical Hardness, Global Softness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These parameters include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

These descriptors are calculated using the following equations based on the energies of the HOMO and LUMO:

Electronegativity (χ) = - (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) = (E_LUMO - E_HOMO) / 2

Global Softness (S) = 1 / (2η)

Calculations of these parameters for various lactam tautomers have been performed using both Hartree-Fock (HF) and DFT methods. costech.or.tz These global descriptors help in comparing the reactivity of different tautomers and understanding their stability. costech.or.tz

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including the characterization of transition states and intermediates that are often difficult to observe experimentally. While specific computational studies on this compound are not extensively documented, valuable insights can be drawn from computational investigations of related azepinone structures and their synthetic precursors.

A computational study on the formation of azepinone derivatives through a metal-free photochemical cascade reaction of 2-aryloxyaryl azides provides a relevant mechanistic framework. researchgate.netaalto.fi This research suggests a pathway that involves the initial formation of an aziridine (B145994) intermediate, which then undergoes a ring-expansion to form the seven-membered azepinone ring. researchgate.netaalto.fi Subsequent regioselective addition of water, a process found to be accelerated by a Brønsted acid like TsOH, leads to the final product. researchgate.net This multi-step mechanism highlights the complexity of reactions forming the azepinone core and the power of computational methods to map out plausible reaction coordinates.

Further understanding of the reactivity of the lactam functionality can be inferred from studies on the closely related saturated analog, ε-caprolactam. For instance, DFT studies on the polymerization of ε-caprolactone, a similar seven-membered ring, have detailed a two-step mechanism involving a hydride transfer and subsequent ring-opening. nih.gov While the specific reactants and conditions differ, the fundamental steps of nucleophilic attack at the carbonyl carbon followed by ring opening are analogous to many reactions of lactams.

Influence of Substituents on Reactivity and Selectivity

The introduction of substituents onto the this compound scaffold can profoundly influence its reactivity and the selectivity of its transformations. These effects can be broadly categorized into electronic and steric contributions. While comprehensive studies detailing these effects for a wide range of substituents on the parent molecule are limited, research on related substituted azepinones provides significant insights.

The synthesis of coumarin-annulated azepines from the reaction of 3-amino-4-hydroxycoumarin with substituted acetophenones demonstrates the role of substituents on the reacting partners. rsc.org The success of this pseudo three-component reaction with various acetophenones suggests that the electronic nature of the substituents on the phenyl ring of the acetophenone (B1666503) influences the reaction efficiency.

In a series of 7-(di)alkyl and spirocyclic substituted azepinones incorporated into mercaptoacyl dipeptides, clear structure-activity relationships were observed with respect to their biological activity as enzyme inhibitors. nih.gov This indicates that the size and nature of substituents on the azepinone ring can significantly alter the molecule's conformation and its interaction with biological targets. While focused on biological activity, these findings underscore the principle that substituents are key modulators of the chemical properties of the azepinone core.

The effect of substituents on reactivity is a well-established principle in organic chemistry. researchgate.net For instance, in nucleophilic substitution reactions of organophosphorus compounds, a related area of study, linear free energy relationships (LFER) like the Hammett equation are used to quantify the electronic influence of substituents on reaction rates. researchgate.net Similar principles would apply to reactions involving the this compound ring, where electron-donating or electron-withdrawing groups would be expected to modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom.

The following table summarizes the types of substituents and their general effects on the reactivity of related heterocyclic systems, which can be extrapolated to this compound.

| Substituent Type | Position on Ring | Expected Effect on Reactivity | Reference |

| Alkyl groups | C7 | Steric hindrance may influence approach to the carbonyl group. Can provide conformational restriction. | nih.gov |

| Aryl groups | Various | Electronic effects (electron-donating or -withdrawing) can modulate the reactivity of the entire ring system. | rsc.org |

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structural integrity of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "6,7-Dihydro-1H-azepin-2(5H)-one". One-dimensional (¹H and ¹³C NMR) and two-dimensional (¹H–¹H COSY) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. The chemical shifts (δ) of the protons in the dihydroazepinone ring are influenced by their proximity to the carbonyl group and the double bond.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) typically appears at a significantly downfield chemical shift (e.g., >160 ppm), while the olefinic carbons of the C=C double bond and the aliphatic carbons of the saturated portion of the ring resonate at characteristic frequencies. psu.edu

¹H–¹H COSY: Correlation Spectroscopy (COSY) is a two-dimensional NMR technique used to identify protons that are coupled to each other, typically on adjacent carbon atoms. oxinst.com This experiment is crucial for establishing the sequence of protons around the seven-membered ring, confirming the connectivity from the protons adjacent to the nitrogen, through the aliphatic chain, to the vinylic protons. psu.eduoxinst.com The cross-peaks in a COSY spectrum correlate the chemical shifts of J-coupled spins. oxinst.com

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound

This table is illustrative, based on general principles and data for analogous structures. Actual chemical shifts may vary.

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | ¹H–¹H COSY Correlations |

|---|---|---|---|

| NH | Singlet (broad) | - | H-3 |

| C-2 | - | Downfield (e.g., >160) | - |

| C-3 | Triplet | Aliphatic | NH, H-4 |

| C-4 | Multiplet | Aliphatic | H-3, H-5 |

| C-5 | Multiplet | Olefinic | H-4, H-6 |

| C-6 | Multiplet | Olefinic | H-5, H-7 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound". The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of the chemical bonds within the molecule.

For this compound, the most characteristic absorption bands include:

N-H Stretch: A moderate to strong absorption band typically appears in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the secondary amine (N-H) group within the lactam ring.

C=O Stretch: A strong, sharp absorption band is expected in the range of 1650-1700 cm⁻¹, which is characteristic of a seven-membered lactam (amide) carbonyl group.

C=C Stretch: An absorption of variable intensity is anticipated around 1600-1650 cm⁻¹ due to the carbon-carbon double bond stretching vibration within the azepine ring.

C-H Stretch: Absorptions corresponding to sp² (olefinic) C-H stretching are typically found just above 3000 cm⁻¹, while sp³ (aliphatic) C-H stretching bands appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Secondary Amide | N-H Stretch | 3200 - 3400 |

| Lactam Carbonyl | C=O Stretch | 1650 - 1700 |

| Alkene | C=C Stretch | 1600 - 1650 |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). For "this compound" (molecular formula C₆H₉NO), the exact molecular weight is 111.14 g/mol .

When coupled with liquid chromatography and using a soft ionization technique like Electrospray Ionization (ESI), MS can accurately determine the molecular ion peak. In positive ion mode, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 112.15. The fragmentation pattern, obtained through techniques like collision-induced dissociation (CID) in an ion trap (IT) mass spectrometer, can offer valuable structural clues by showing characteristic losses of small neutral molecules (e.g., CO, H₂O) or ring fragments. This data helps to confirm the proposed structure. researchgate.net

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating the target compound from impurities that may arise during synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound" and for identifying and quantifying any related impurities. researchgate.net The method typically utilizes a reverse-phase column (e.g., C18) where the compound is separated based on its polarity. sielc.com

A typical HPLC method would involve:

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com

Column: A stationary phase, most commonly a C18 silica-based column.

Detector: A UV detector is suitable as the molecule contains a chromophore (the C=C-C=O system) that absorbs UV light.

By analyzing the chromatogram, the purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks. This method is highly sensitive and can detect impurities at very low levels, making it critical for quality control. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org If a suitable single crystal of "this compound" can be grown, this technique can provide unambiguous proof of its structure.

The analysis yields crucial information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact shape or conformation of the seven-membered dihydroazepine ring. Studies of similar N-containing heptagonal rings have shown they can adopt a boat-like conformation. acs.org

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including details of intermolecular interactions like hydrogen bonding involving the N-H and C=O groups.

The crystal structure of a related 1,5-benzodiazepin-2-one (B1260877) derivative highlights how the seven-membered diazepine (B8756704) ring, fused to a benzene (B151609) ring, defines the core molecular architecture. mdpi.com While specific data for the title compound is not available, the methodology provides the most detailed view of the molecule's solid-state structure. researchgate.netresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| hexahydro-5-methyl-2H-azepin-2-one |

| 7-methoxy-3,4,5,6-tetrahydro-2H-azepine |

| 1,5-benzodiazepin-2-one |

| Acetonitrile |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, a heterocyclic compound with the chemical formula C₆H₉NO, this method is crucial for verifying its identity and assessing its purity. The process involves the combustion of a precisely weighed sample under controlled conditions, which converts the constituent elements into simple, detectable gases. The amounts of carbon (as carbon dioxide), hydrogen (as water), and nitrogen (as nitrogen gas) are then quantified to determine their mass percentages in the original sample. Oxygen is typically determined by difference.

The theoretical elemental composition of this compound, derived from its molecular formula and the atomic weights of its constituent atoms, serves as the benchmark against which experimental results are compared. A close correlation between the experimental and theoretical values provides strong evidence for the compound's structural integrity and purity. Deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Detailed research findings from experimental elemental analysis specific to this compound are not extensively documented in publicly available literature. However, the theoretical values provide a clear standard for its characterization.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Mass Contribution ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 64.84 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 8.16 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 12.60 |

| Oxygen | O | 15.999 | 1 | 15.999 | 14.40 |

| Total | C₆H₉NO | - | - | 111.144 | 100.00 |

Advanced Synthetic Applications and Derivatives

Role as a Building Block in Complex Organic Synthesis

The inherent reactivity and structural features of 6,7-dihydro-1H-azepin-2(5H)-one make it an important starting material for a variety of complex organic molecules. Its lactam functionality allows for numerous transformations, including oxidation, reduction, and nucleophilic substitution at the nitrogen atom.

Precursor for Substituted Azepinone Derivatives

The synthesis of substituted azepinone derivatives is a significant area of research due to their presence in biologically active compounds and pharmaceuticals. nih.gov Traditional methods for creating these derivatives often involved strong base-mediated cyclizations of complex diester substrates. nih.gov More contemporary and milder approaches have been developed, showcasing the versatility of the azepinone core.

One modern strategy involves a photochemical cascade reaction to produce azepinone derivatives without the need for metal catalysts. nih.gov This method utilizes the photochemical generation of a 2-aryloxyaryl nitrene, which then undergoes a [2+1] annulation and a ring expansion/water addition cascade. nih.govscispace.com This approach is noted for its broad substrate scope and mild reaction conditions. nih.gov For instance, various 2-aryloxyaryl azides can be converted to their corresponding azepinone derivatives under blue light irradiation with a Brønsted acid catalyst. nih.gov

Another innovative method is the palladium-catalyzed stereoselective tandem ring-opening amination and cyclization of vinyl γ-lactones. rsc.org This process yields a variety of unsaturated and substituted caprolactam derivatives. The reaction proceeds through an intermediate (E)-configured ε-amino acid, which is then cyclized in a one-pot, two-step sequence. rsc.org This highly chemo-, stereo-, and regioselective transformation provides access to a wide range of modifiable caprolactam building blocks. rsc.org

Furthermore, a dearomative ring-expansion of nitroarenes under photochemical conditions presents a streamlined route to complex, poly-substituted caprolactams. manchester.ac.uk This strategy translates the substitution pattern of the starting nitroarene to the caprolactam core with high diastereoselectivity. The process involves the conversion of the nitro group to a singlet nitrene, which inserts into the benzene (B151609) ring to form a 3H-azepine intermediate that is subsequently converted to the caprolactam. manchester.ac.uk

The following table summarizes selected examples of substituted azepinone derivatives synthesized from various precursors.

| Precursor Type | Reaction Type | Substituent Position | Key Features |

| 2-Aryloxyaryl azides | Photochemical cascade | Varied | Metal-free, mild conditions, broad scope. nih.gov |

| Vinyl γ-lactones | Pd-catalyzed tandem reaction | Varied | Stereoselective, one-pot, access to diverse derivatives. rsc.org |

| Nitroarenes | Photochemical ring-expansion | C4, C5, C6 | High diastereoselectivity, streamlined synthesis. manchester.ac.uk |

Synthesis of Fused and Bridged Azepinones

The azepinone scaffold is also instrumental in the synthesis of more rigid and structurally complex fused and bridged systems. These structures are often sought after for their potential as conformationally restricted dipeptide mimetics and in the development of novel therapeutic agents. capes.gov.br

A key strategy for synthesizing benzo-fused azepinones involves the intramolecular addition of an oxonium ion to an indoline (B122111) or tetrahydroquinoline aromatic ring. capes.gov.br This methodology has been successfully applied to create both 7,5- and 7,6-fused azepinone nuclei, which serve as dipeptide mimetics in dual-acting ACE/NEP inhibitors. capes.gov.br

The synthesis of dihydro-azepino[2,1-a]isoindol-5-ones, which contain the core structure of the natural alkaloid lennoxamine, can be achieved through the intramolecular cyclic condensation of tertiary enamides containing a formyl group. nih.govacs.org This reaction proceeds efficiently under mild conditions using a Lewis acid catalyst. nih.govacs.org

Bridged systems can be formed through intramolecular cycloadditions. For example, visible-light-promoted intramolecular [2+2] cycloadditions of dienones can form bridged benzobicycloheptanone products with excellent regioselectivity. researchgate.net These compounds can then be converted to B-norbenzomorphan analogues of biological significance. researchgate.net Another approach involves a "cut-and-sew" reaction between cyclobutanones and alkynes, catalyzed by rhodium, to construct cyclohexenone-fused rings. nih.gov

The table below highlights different approaches to fused and bridged azepinone systems.

| System Type | Synthetic Strategy | Key Intermediate/Reaction | Application/Significance |

| Benzo-fused (7,5- and 7,6-) | Intramolecular oxonium ion addition | Oxonium ion cyclization | Conformationally restricted dipeptide mimetics. capes.gov.br |

| Dihydro-azepino[2,1-a]isoindol-5-ones | Intramolecular enamide condensation | Tertiary enamide cyclization | Core structure of lennoxamine. nih.govacs.org |

| Bridged benzobicycloheptanones | Intramolecular [2+2] cycloaddition | Photochemical dienone cycloaddition | Precursors to B-norbenzomorphan analogues. researchgate.net |